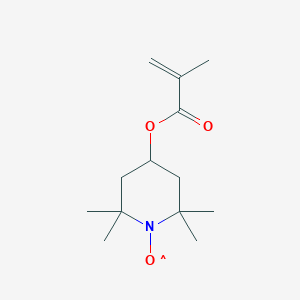

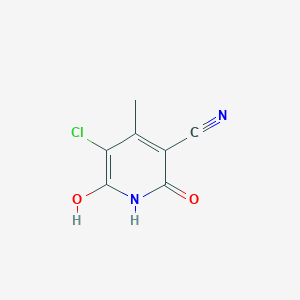

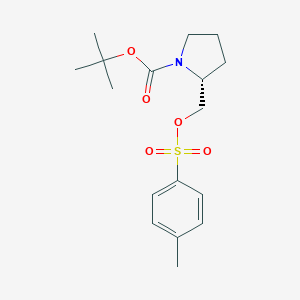

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .

Molecular Structure Analysis

The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Physical And Chemical Properties Analysis

Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: serves as a versatile scaffold in organic synthesis and drug development . Researchers have explored its potential as a building block for creating novel molecules with specific biological activities. By strategically modifying the substituents on the pyrrolidine ring, scientists can tailor its reactivity and optimize its pharmacological properties.

Anticancer Activity

While specific studies on this compound’s anticancer properties are limited, related imidazo [1,2-a]pyrazines have shown promise. Researchers have synthesized derivatives and evaluated their in-vitro anticancer activity against human cancer cell lines. Further exploration of this compound’s potential as an anticancer agent is warranted .

CO2 Fixation

In recent years, chiral pyrrolidine-functionalized compounds have been investigated for their ability to catalyze CO2 fixation reactions. For example, an open Zn(II) site in a related compound acts as an efficient catalyst for CO2 cyclic addition, leading to the formation of high-value chiral cyclic carbonates with excellent yields and enantioselectivity .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVOPDINJSHSBZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471947 | |

| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128510-88-3 | |

| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.